(6-Methoxynaphthalen-2-yl)methanol
Overview
Description
“(6-Methoxynaphthalen-2-yl)methanol” is a chemical compound with the molecular weight of 188.23 . Its IUPAC name is (6-methoxy-2-naphthyl)methanol .
Synthesis Analysis
A series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity . The synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was achieved by a reaction between 2,2-diphenylethan-1-amine and naproxen .Molecular Structure Analysis
The InChI code for “(6-Methoxynaphthalen-2-yl)methanol” is 1S/C12H12O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,13H,8H2,1H3 .Physical And Chemical Properties Analysis
“(6-Methoxynaphthalen-2-yl)methanol” has a molecular weight of 188.23 . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Solubility Studies The solubility of related compounds, such as (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, has been measured in various solvents. This research aids in understanding the solubility characteristics of similar compounds, including (6-Methoxynaphthalen-2-yl)methanol, which is crucial for their applications in pharmaceutical formulations and chemical processes (Yan et al., 2009).
Synthetic Procedures A study on the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, showcases the relevance of (6-Methoxynaphthalen-2-yl)methanol derivatives in pharmaceutical synthesis (Xu & He, 2010).
Fluorogenic Labeling in HPLC The use of derivatives of (6-Methoxynaphthalen-2-yl)methanol as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols demonstrates its application in analytical chemistry (Gatti et al., 1990).
Catalytic Applications Research on the methylation of 2-naphthol over molecular sieves, yielding 2-methoxynaphthalene, highlights the catalytic potential of (6-Methoxynaphthalen-2-yl)methanol derivatives in chemical reactions (Stoylkova et al., 2000).
Photolysis Studies Studies on the photolysis of phenyliodonium salts in the presence of (6-Methoxynaphthalen-2-yl)methanol derivatives illustrate their role in photochemical reactions, which can be important for developing new synthetic methods (Gu et al., 2000).
Spectroscopic Analysis Spectroscopic studies, including FT-IR and FT-Raman, of compounds like 4-(6-methoxynaphthalen-2-yl) butan-2-one provide insights into the molecular structure and behavior of (6-Methoxynaphthalen-2-yl)methanol derivatives, essential for various scientific applications (Govindasamy & Gunasekaran, 2015)
Synthesis and Antibacterial Activity Research on the synthesis of derivatives such as 5,6-Dimethoxynaphthalene-2-carboxylic acid and their antibacterial activity against pathogenic bacteria signifies the potential biomedical applications of (6-Methoxynaphthalen-2-yl)methanol derivatives (Göksu & Uğuz, 2005).
Catalytic Oxidation Studies The study of the encapsulation of molybdenum(VI) complexes in zeolites for the oxidation of alcohols and hydrocarbons, using derivatives of (6-Methoxynaphthalen-2-yl)methanol, highlights its application in heterogeneous catalysis (Ghorbanloo & Alamooti, 2017).
Chemical Analysis via Gas Chromatography/Mass Spectrometry The analysis of methyl alpha-(6-methoxyl-2-naphthyl) propionate via gas chromatography and mass spectrometry, involving derivatives of (6-Methoxynaphthalen-2-yl)methanol, shows its importance in analytical methodologies for chemical composition determination (Chen et al., 1999).
Metal Ion Complex Synthesis Research on the synthesis and characterization of metal ion complexes of 2-(6-methoxynaphthalen-2-yl) propanoate exhibits the potential of (6-Methoxynaphthalen-2-yl)methanol derivatives in coordination chemistry and materials science (Yousif et al., 2013).
properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,13H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCYRHZTSJCAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434113 | |
Record name | (6-methoxynaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxynaphthalen-2-yl)methanol | |
CAS RN |
60201-22-1 | |
Record name | (6-methoxynaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methoxynaphthalen-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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